![molecular formula C17H16N2O B2422624 (1R,5S)-8-氮杂双环[3.2.1]辛-2-烯-8-基(喹啉-2-基)甲酮 CAS No. 1797096-76-4](/img/structure/B2422624.png)

(1R,5S)-8-氮杂双环[3.2.1]辛-2-烯-8-基(喹啉-2-基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(quinolin-2-yl)methanone” is a small molecule that has been studied for its potential in the treatment of autoimmune diseases . It is a Janus kinase (JAK) inhibitor, specifically targeting JAK1 and TYK2 . JAK inhibitors have been developed and marketed for the treatment of several immune diseases including psoriasis, rheumatoid arthritis (RA), and IBD .

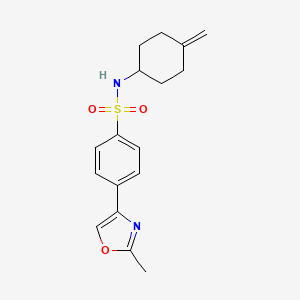

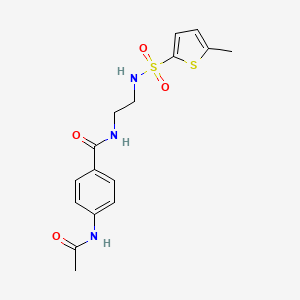

Molecular Structure Analysis

The molecular structure of this compound is complex, as suggested by its IUPAC name. It contains an azabicyclo[3.2.1]octane moiety, which is a bicyclic structure with a nitrogen atom, and a quinolin-2-yl moiety, which is a fused benzene and pyridine ring .Chemical Reactions Analysis

As a JAK inhibitor, this compound works by inhibiting the activity of JAK enzymes, which are tyrosine kinases that play a crucial role in the signaling pathways of a wide range of cytokines and growth factors . By inhibiting these enzymes, the compound can modulate these signaling pathways and potentially alleviate the symptoms of autoimmune diseases .科学研究应用

Synthesis of Tropane Alkaloids

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .

Drug Discovery

2-Azabicyclo[3.2.1]octanes are nitrogen-containing heterocycles with significant potential in the field of drug discovery . This core has been applied as a key synthetic intermediate in several total syntheses .

Monoamine Neurotransmitter Re-uptake Inhibitors

8-Azabicyclo[3.2.1]oct-2-ene derivatives have been found to be useful as monoamine neurotransmitter re-uptake inhibitors . This could potentially have applications in the treatment of various neurological and psychiatric disorders.

Fluorescent Protein Antibodies

Although not directly related to the compound , it’s worth noting that fluorescent proteins (FPs) have promoted widespread biological research applications . Antibodies targeting FPs have emerged, and nanobodies, a new type of antibody entirely composed of the variable domain of a heavy-chain antibody, have been developed . These nanobodies can be expressed and functional in living cells .

作用机制

The compound exerts its effects by inhibiting the activity of JAK1 and TYK2, two members of the JAK family of tyrosine kinases . These enzymes are associated with the intracellular domain of a wide range of cytokines and some growth factor receptor chains . When these receptors are activated by their ligands, they induce conformational changes in the receptor complexes that activate the JAK enzymes . The activated JAKs then initiate a phosphorylation cascade that leads to the activation of members of the signal transducer and activator of transcription (STAT) family . The activated STATs translocate to the nucleus and reprogram gene expression in a ligand-dependent manner .

未来方向

The development of JAK inhibitors represents a promising direction in the treatment of autoimmune diseases . With the knowledge acquired on the JAKs and their involvement in cytokine receptors, pharmaceutical companies have been trying to develop compounds with better selectivity profiles, able to modulate the different cytokine signaling pathways . This compound, as a dual inhibitor of JAK1 and TYK2, could potentially offer a more targeted approach to the treatment of these diseases .

属性

IUPAC Name |

8-azabicyclo[3.2.1]oct-2-en-8-yl(quinolin-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O/c20-17(19-13-5-3-6-14(19)10-9-13)16-11-8-12-4-1-2-7-15(12)18-16/h1-5,7-8,11,13-14H,6,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOJFMJCPTPNFJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C=CCC1N2C(=O)C3=NC4=CC=CC=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-Bromo-2-(2-chlorobenzoyl)phenyl]-2-chloro-5-nitrobenzamide](/img/structure/B2422548.png)

![3,3-Dimethyl-4-[1-[(2-phenylpyrimidin-5-yl)methyl]piperidin-4-yl]azetidin-2-one](/img/structure/B2422549.png)

![1-[2-(dimethylamino)ethyl]-1H-indol-5-amine](/img/structure/B2422553.png)

![1-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-3-ethylurea](/img/structure/B2422556.png)

![2-(furan-2-yl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2422561.png)

![N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2422562.png)

![2-((4-bromobenzyl)thio)-3-(4-chlorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2422564.png)